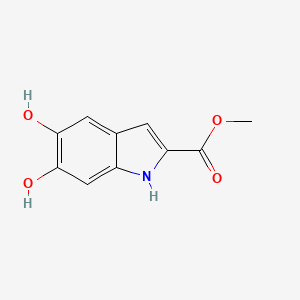

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5,6-dihydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h2-4,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQPTBZVHDIVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623059 | |

| Record name | Methyl 5,6-dihydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10131-14-3 | |

| Record name | Methyl 5,6-dihydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the use of methanesulfonic acid under reflux in methanol to yield the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological and Pharmaceutical Applications

Melanin Biosynthesis:

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate serves as a precursor in the biosynthesis of eumelanin, a pigment crucial for coloration in various organisms. The compound's hydroxyl groups at positions 5 and 6 enhance its reactivity and biological activity, making it integral to melanin production pathways. Research indicates that it influences signaling pathways related to melanogenesis and cellular oxidative stress responses.

Antioxidant Properties:

The compound exhibits notable antioxidant properties, which have been investigated for potential therapeutic applications. Its ability to mitigate oxidative stress suggests that it could play a role in protecting cells from damage associated with various diseases.

Antiviral Activity:

Recent studies have highlighted the antiviral properties of this compound. Its structural similarities to hydroxyindole carboxylic acids have led researchers to explore its efficacy against viruses such as SARS-CoV-2. This aspect positions the compound as a candidate for further antiviral drug development.

Synthesis and Derivatives

Synthesis Techniques:

Several methods have been developed for synthesizing this compound. These include reactions involving L-dopachrome and enzymatic transformations that yield high purity products suitable for biological studies .

Derivatives with Enhanced Properties:

Research has also focused on creating derivatives of this compound with improved solubility and bioactivity. For instance, carboxamides derived from 5,6-dihydroxyindole-2-carboxylic acid have been synthesized to enhance the solubility of melanin precursors, which could improve their application in photoprotective agents .

Material Science Applications

Biomaterials:

this compound is being explored in the development of biomaterials due to its role in forming eumelanin biopolymers. These materials have potential applications in cosmetics and dermatological formulations aimed at providing UV protection .

Polymerization Studies:

The compound has also been utilized in polymerization reactions to create functional materials with specific properties. For example, its reaction with other indole derivatives can lead to new polymers that exhibit unique optical or mechanical characteristics .

Comparative Analysis of Related Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,6-Dihydroxyindole | Hydroxyl groups at positions 5 and 6 | Direct precursor for eumelanin |

| 5,6-Dihydroxyindole-2-carboxylic acid | Carboxylic acid group at position 2 | Important intermediate in melanin biosynthesis |

| Arbidol | Hydroxyindole carboxylic acid fragment | Antiviral activity against SARS-CoV-2 |

| Dopachrome | Intermediate in melanin synthesis | Key role in enzymatic conversion to melanin |

This compound is distinguished by its methyl ester functionality and its direct involvement in synthetic pathways related to melanin production.

Case Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant activity of this compound demonstrated significant radical scavenging abilities compared to standard antioxidants like ascorbic acid. The findings suggest potential applications in nutraceuticals aimed at reducing oxidative stress-related conditions.

Case Study 2: Melanin Synthesis Enhancement

Research focused on enhancing melanin synthesis through the administration of this compound in cultured melanocytes showed increased eumelanin production. This study underscores the compound's potential use in cosmetic formulations aimed at skin pigmentation.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its role as an intermediate in melanin biosynthesis. It interacts with enzymes and other molecular targets in the melanogenesis pathway, leading to the production of melanin . The compound’s hydroxyl groups and indole ring structure are crucial for its activity and interactions with biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5,6-dihydroxy-1H-indole-2-carboxylate and analogous indole derivatives:

Structural and Functional Comparisons

Hydroxyl vs. Methoxy Substituents

- Reactivity and Solubility : The hydroxyl groups in this compound confer higher polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., Methyl 5,6-dimethoxy-1H-indole-2-carboxylate). This increases aqueous solubility but may reduce stability under oxidative conditions .

- Biological Activity: Methoxy groups enhance metabolic stability by resisting enzymatic oxidation, making dimethoxy derivatives more suitable for drug development. Conversely, hydroxylated analogs like DHICA are critical in natural metabolic pathways (e.g., melanogenesis) .

Ester Group Variations

- Methyl vs. Ethyl Ester : Replacing the methyl ester (CO₂Me) with an ethyl group (CO₂Et) increases lipophilicity, as seen in Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This modification can enhance membrane permeability and alter pharmacokinetic profiles .

Free Acid vs. Ester

Spectroscopic and Crystallographic Insights

- IR and NMR : Hydroxyl groups in this compound result in broad O–H stretches (~3326 cm⁻¹) and downfield-shifted aromatic protons in ¹H-NMR (δ 6.84–7.12 ppm) compared to methoxy derivatives (δ 6.59–7.24 ppm) .

- Crystallography : Methoxy-substituted indoles exhibit stronger π-π stacking (3.39 Å spacing) due to reduced steric hindrance, whereas hydroxylated analogs prioritize hydrogen-bonded networks .

Biological Activity

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities and therapeutic potential. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their ability to interact with various biological targets. These compounds exhibit a range of pharmacological properties such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The structural features of these compounds allow them to bind with multiple receptors and enzymes, influencing various biochemical pathways .

Target Interactions

This compound interacts with several molecular targets leading to significant biological effects:

- Antiviral Activity : The compound has shown potential as an integrase inhibitor against HIV-1. It was observed that the indole nucleus chelates with magnesium ions in the active site of integrase, inhibiting viral replication .

- Antioxidant Properties : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, contributing to its antioxidant activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antiviral Efficacy : In a study evaluating integrase inhibitors, this compound demonstrated an IC50 value of approximately 32.37 μM against HIV integrase. This indicates its potential as a therapeutic agent in antiviral treatments .

- Antioxidant Activity : Research highlighted that the compound exhibited significant antioxidant properties in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, showing effective inhibition comparable to standard antioxidants.

- Antimicrobial Effects : The compound has been tested against various bacterial strains. Results indicated that it possesses notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .

Table 1: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via the Fischer indole synthesis , a common method for indole derivatives. Key steps include:

- Cyclization of arylhydrazines with ketones or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid).

- Optimization of temperature (80–120°C) and reaction time (6–24 hours) to minimize side reactions like over-oxidation or decarboxylation .

- Post-synthetic purification via column chromatography or recrystallization to achieve >95% purity. Adjusting solvent polarity (e.g., ethanol/water mixtures) improves crystal formation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray crystallography (using programs like SHELX for refinement) resolves the hydroxyl group positions and confirms regioselectivity .

- NMR spectroscopy (¹H/¹³C, COSY, HSQC) identifies proton environments, with hydroxy protons appearing as broad singlets (~δ 10–12 ppm) .

- HPLC-MS monitors purity and detects degradation products under varying pH and temperature conditions .

Q. What biological activities are associated with this compound, and what methodological frameworks are used to study them?

- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) assess interactions with targets like tyrosine kinases or cytochrome P450 isoforms .

- Cellular viability assays (MTT or ATP-luciferase) evaluate anticancer potential, with IC₅₀ values compared to fluorinated analogs (e.g., 5,6-difluoro derivatives) .

- Molecular dynamics simulations model hydrogen bonding between hydroxyl groups and active-site residues .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the introduction of dihydroxy groups?

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during synthesis, reducing side reactions .

- Catalytic systems : Employ Pd/C or Au nanoparticles to enhance regioselectivity in hydroxylation steps .

- In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Disorder in hydroxyl groups : High-resolution data (≤0.8 Å) and SHELXL refinement with restraints on bond lengths/angles improve model accuracy .

- Hydrogen bonding networks : ORTEP-III graphical tools visualize intermolecular interactions, aiding in polymorph identification .

- Twinned crystals : Data integration with TWINABS corrects intensity overlaps in diffraction patterns .

Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) impact the compound’s biological activity and stability?

- Comparative SAR studies : Replace hydroxyl groups with methoxy or fluorine to assess changes in logP (lipophilicity) and membrane permeability .

- Accelerated stability testing : Expose derivatives to UV light, humidity, and oxidative conditions (H₂O₂) to identify degradation pathways (e.g., quinone formation) .

- Docking studies : Compare binding affinities of hydroxylated vs. fluorinated analogs to ATP-binding pockets using AutoDock Vina .

Q. How can contradictory data on the compound’s redox behavior be resolved?

- Cyclic voltammetry under inert atmospheres (N₂/Ar) prevents oxidation artifacts, isolating redox peaks specific to the indole core .

- EPR spectroscopy detects radical intermediates formed during oxidation, clarifying mechanisms .

- pH-dependent studies (pH 3–10) reveal protonation states influencing redox potentials .

Q. What high-throughput methodologies are applicable for studying this compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Screen binding kinetics against protein libraries (e.g., kinases) .

- Crystallographic fragment screening : Soak crystals in compound solutions to identify binding hotspots .

- Microscale thermophoresis (MST) : Quantify binding constants (Kd) using minimal protein quantities .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- QM/MM simulations : Map electrostatic potentials to predict nucleophilic attack sites on the indole ring .

- Free-energy perturbation (FEP) : Calculate relative binding energies of derivatives to optimize substituent placement .

- ADMET prediction tools (e.g., SwissADME): Forecast pharmacokinetic profiles to prioritize synthetic targets .

Q. What experimental protocols ensure the compound’s stability during long-term storage and biological assays?

- Lyophilization : Store in amber vials under vacuum at -20°C to prevent hydrolysis .

- Buffered solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .

- LC-MS stability checks : Perform weekly analyses to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.